Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions involving various substrates.
Substitution Reactions: Subsequent substitution reactions introduce the pyridine and carbamoyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Pyridine Derivatives: Resulting from reduction reactions.
Functionalized Thiophene and Pyridine Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 4-(3-thienyl)benzoate: A simpler thiophene derivative with similar applications in organic synthesis and medicinal chemistry.
2-(Thiophen-3-yl)pyridine: A related compound that lacks the carbamoyl group but shares similar biological activities.
Uniqueness: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate stands out due to its unique combination of thiophene and pyridine rings, which contribute to its diverse reactivity and biological activities. This combination allows for a broader range of applications compared to simpler derivatives.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-11-13-6-8-20-17(10-13)16-7-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDKTDZFWKTKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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